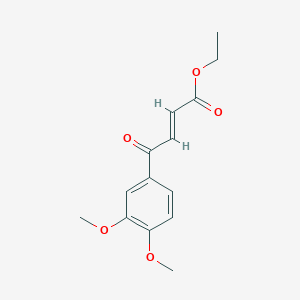

(e)-Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate

CAS No.:

Cat. No.: VC17610021

Molecular Formula: C14H16O5

Molecular Weight: 264.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16O5 |

|---|---|

| Molecular Weight | 264.27 g/mol |

| IUPAC Name | ethyl (E)-4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate |

| Standard InChI | InChI=1S/C14H16O5/c1-4-19-14(16)8-6-11(15)10-5-7-12(17-2)13(9-10)18-3/h5-9H,4H2,1-3H3/b8-6+ |

| Standard InChI Key | WXFQMQWBEXMWOA-SOFGYWHQSA-N |

| Isomeric SMILES | CCOC(=O)/C=C/C(=O)C1=CC(=C(C=C1)OC)OC |

| Canonical SMILES | CCOC(=O)C=CC(=O)C1=CC(=C(C=C1)OC)OC |

Introduction

Chemical Identity and Structural Characteristics

(E)-Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate (CAS: 127427-28-5) is an α,β-unsaturated carbonyl compound with the molecular formula C₁₄H₁₆O₅ and a molecular weight of 264.27 g/mol . Its structure features:

-

A trans-configured double bond (E-isomer) between C2 and C3.

-

A 4-oxobut-2-enoate ester group at position 1.

-

A 3,4-dimethoxyphenyl substituent at position 4.

The IUPAC name derives from its functional groups: ethyl (E)-4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate. Key spectral identifiers include:

-

IR: Strong absorption bands at ~1735 cm⁻¹ (ester C=O) and ~1640 cm⁻¹ (α,β-unsaturated ketone) .

-

¹H NMR: Characteristic signals for methoxy groups (δ 3.80–3.90 ppm), ethyl ester protons (δ 1.30–1.45 ppm and δ 4.20–4.40 ppm), and olefinic protons (δ 6.90–7.20 ppm) .

Table 1: Physicochemical Properties

Synthesis and Reaction Pathways

The synthesis of (E)-ethyl 4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoate follows a Claisen-Schmidt condensation between diethyl oxalate and 3,4-dimethoxyacetophenone under basic conditions .

Stepwise Synthesis Protocol

-

Base Preparation: Sodium ethoxide (NaOEt) is generated in situ by reacting sodium metal with anhydrous ethanol.

-

Condensation: Equimolar amounts of diethyl oxalate and 3,4-dimethoxyacetophenone are added dropwise to NaOEt/ethanol at 80°C.

-

Acidification: The mixture is quenched with dilute H₂SO₄ (pH 2) to protonate the enolate intermediate.

-

Isolation: The crude product is extracted with dichloromethane, dried over Na₂SO₄, and recrystallized from ethanol .

Key Reaction Parameters:

-

Yield: 75–80% (optimized conditions).

-

Stereoselectivity: The E-isomer predominates due to thermodynamic control during enolate formation .

Table 2: Comparative Yields of Analogous Derivatives

Physicochemical and Spectroscopic Analysis

Thermal Stability and Phase Behavior

The compound exhibits moderate thermal stability, with decomposition observed above 250°C. Differential scanning calorimetry (DSC) of the Z-isomer analog shows a melting endotherm at 99–100°C , while the E-isomer’s higher symmetry likely elevates this value slightly.

Solubility Profile

Spectroscopic Fingerprints

Applications in Organic Synthesis

Michael Addition Substrate

The α,β-unsaturated ketone moiety serves as an electrophile in conjugate additions. For example, reaction with Grignard reagents yields γ-keto esters .

Heterocycle Synthesis

Heating with hydrazines generates pyrazole derivatives, a scaffold prevalent in drug discovery :

Computational and Modeling Insights

Density Functional Theory (DFT) calculations predict:

-

HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity.

-

Electrostatic Potential: Negative charge localized on the ketone oxygen, facilitating nucleophilic attacks .

Molecular docking simulations suggest strong interactions with the ATP-binding site of EGFR tyrosine kinase, driven by hydrogen bonding with methoxy oxygen atoms .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume